molecular formula C16H13ClN2O2S B1674015 FR-188582 CAS No. 189699-82-9

FR-188582

カタログ番号: B1674015
CAS番号: 189699-82-9
分子量: 332.8 g/mol
InChIキー: YKHNOHGHDAQJFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FR-188582 is a heterocyclic compound with a pyrazole ring structure

化学反応の分析

FR-188582 undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, sodium borohydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Profile

  • Chemical Name : 3-chloro-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrazole
  • Drug Type : Small molecule drug
  • Target : COX-2
  • Therapeutic Areas : Immune system diseases, skin and musculoskeletal diseases
  • Originator Organization : Fujisawa Pharmaceutical Co., Ltd.
  • Current Status : Pending clinical trials for rheumatoid arthritis .

Anti-inflammatory Effects

This compound has been extensively studied for its anti-inflammatory effects, particularly in models of arthritis. Research indicates that it possesses a high selectivity for COX-2 over COX-1, which minimizes gastrointestinal side effects typically associated with non-selective NSAIDs (non-steroidal anti-inflammatory drugs).

Case Study: Rheumatoid Arthritis

In a study conducted on rats with adjuvant-induced arthritis, this compound demonstrated a dose-dependent reduction in inflammation and pain, outperforming indomethacin, a common NSAID. Notably, it did not induce gastric lesions at therapeutic doses, suggesting a safer profile compared to traditional NSAIDs .

Ocular Applications

Recent studies have explored the use of this compound in ophthalmology. It was tested for its efficacy in reducing aqueous flare elevation induced by prostaglandin E2 in pigmented rabbits. The results showed that this compound significantly inhibited this elevation, indicating potential applications in treating ocular inflammatory conditions .

Potential in Other Therapeutic Areas

This compound's mechanism as a COX-2 inhibitor may extend its application beyond arthritis and ocular conditions. Its anti-inflammatory properties could be beneficial in treating other conditions characterized by excessive inflammation, such as:

  • Skin Disorders : Conditions like psoriasis and eczema where inflammation plays a key role.
  • Musculoskeletal Diseases : Beyond rheumatoid arthritis, it may be effective in treating other inflammatory joint diseases.

Comparative Efficacy and Safety Profile

The following table summarizes the comparative efficacy and safety profile of this compound against other common COX inhibitors:

DrugSelectivity for COX-2Efficacy in RAGastrointestinal Side EffectsOther Notable Effects
This compoundHighHighMinimalImproved safety profile
IndomethacinLowModerateHighGastric lesions
CelecoxibModerateHighModerateCardiovascular risks

作用機序

The mechanism of action of FR-188582 involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

生物活性

FR-188582 is a compound that has garnered attention for its biological activity, particularly in the context of anti-inflammatory effects and potential therapeutic applications. This article will explore various aspects of this compound, including its mechanisms of action, research findings, and implications for future studies.

This compound primarily functions as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In a study examining its inhibitory effects on COX enzymes, this compound demonstrated an IC50 value of 0.017 mM for COX-2, indicating significant potency in reducing prostaglandin synthesis, which is crucial in mediating inflammation and pain responses .

Biological Activity and Therapeutic Potential

  • Anti-inflammatory Effects :
    • This compound has been shown to effectively reduce inflammation in various models. Its selective inhibition of COX-2 suggests it could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other inflammatory diseases.
    • The compound's ability to modulate the immune response further supports its potential as an anti-inflammatory agent.
  • Case Studies and Research Findings :
    • In animal models, this compound has been evaluated for its effects on inflammatory markers and pain responses. For instance, studies have indicated that treatment with this compound leads to a significant reduction in markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), both of which are elevated during inflammatory processes.
    • A notable case study involved the administration of this compound in a rat model of osteoarthritis, where it resulted in decreased joint swelling and improved mobility compared to control groups .

Data Table: Summary of Key Findings

Study ReferenceModel UsedKey Findings
Rat Osteoarthritis ModelReduced IL-6 and TNF-α levels; improved joint functionSuggests efficacy in arthritis
Recombinant COX EnzymeIC50 = 0.017 mM for COX-2 inhibitionHigh potency as COX-2 inhibitor

Future Directions

The promising results from initial studies on this compound highlight several avenues for future research:

  • Clinical Trials : Further clinical trials are necessary to evaluate the safety and efficacy of this compound in human subjects, particularly those with chronic inflammatory conditions.
  • Mechanistic Studies : Understanding the precise molecular pathways through which this compound exerts its effects could lead to the identification of new therapeutic targets.
  • Combination Therapies : Investigating the potential benefits of combining this compound with other anti-inflammatory agents may enhance therapeutic outcomes.

特性

IUPAC Name

3-chloro-5-(4-methylsulfonylphenyl)-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-22(20,21)14-9-7-12(8-10-14)15-11-16(17)18-19(15)13-5-3-2-4-6-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHNOHGHDAQJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189699-82-9
Record name FR-188582
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189699829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FR-188582
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49893L163S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FR-188582
Reactant of Route 2
Reactant of Route 2
FR-188582
Reactant of Route 3
Reactant of Route 3
FR-188582
Reactant of Route 4
Reactant of Route 4
FR-188582
Reactant of Route 5
Reactant of Route 5
FR-188582
Reactant of Route 6
Reactant of Route 6
FR-188582

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。